

Pharmacokinetic & Safety Profile of VX-702

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Compound Focus: Vx-702

CAS No.: 745833-23-2

Cat. No.: S548806

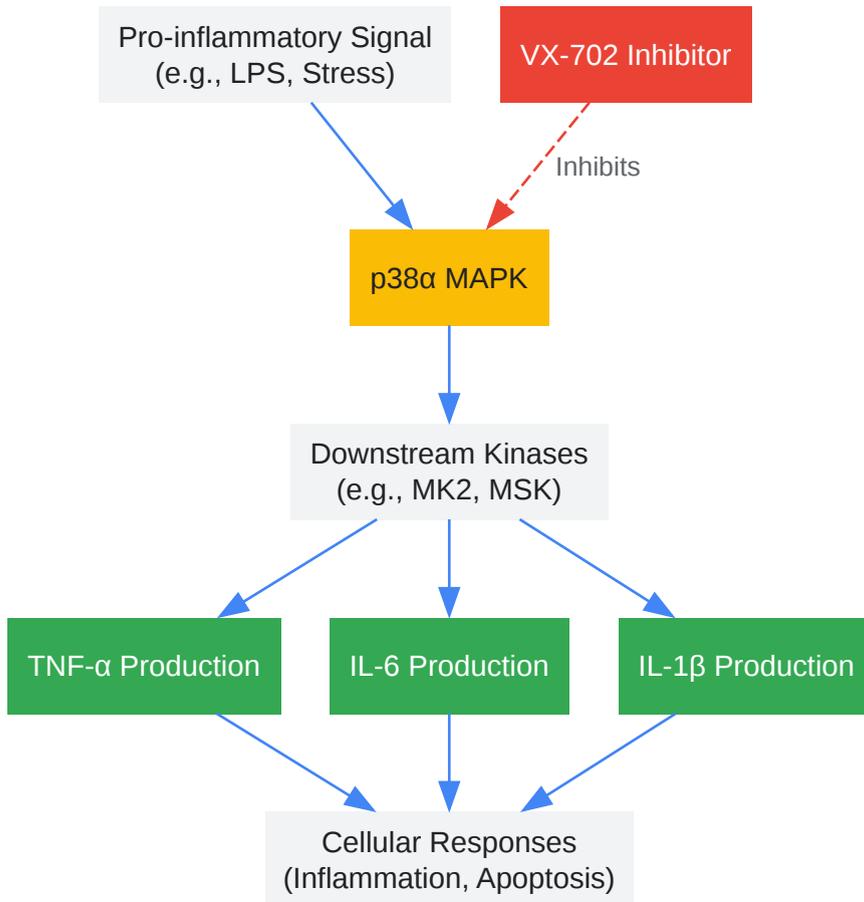
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The following table consolidates key data from human clinical trials and animal studies for your reference:

Property	Value / Finding	Source / Context
Plasma Protein Binding	89% - 93%	Phase I Trial (Healthy Volunteers) [1]
Oral Bioavailability	76%	Phase I Trial (Healthy Volunteers) [1]
Elimination Half-Life (t _{1/2})	9.3 ± 2.1 hours (Oral 10 mg) [1]	Phase I Trial (Healthy Volunteers) [1]
Volume of Distribution	73 L/kg	Preclinical data [1]
Common Adverse Events	Mild headache (17% of subjects), Nausea (8% of subjects) [1]	Phase I Data (10-40 mg/day) [1]
Liver Enzyme Elevation	Transient ALT increase (≤1.5× ULN) in 5% of subjects [1]	Phase I Data [1]
Serious Infections	More frequent with VX-702 (2.4%) vs. placebo (0%) in one study [2]	Rheumatoid Arthritis Clinical Trials [2]

p38 MAPK Signaling Pathway and VX-702 Mechanism

The diagram below illustrates the signaling pathway that **VX-702** inhibits and its cellular effects, which can help researchers understand its mechanism of action.



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Frequently Asked Questions for Researchers

Q1: What is the clinical significance of VX-702's high plasma protein binding? High plasma protein binding (89-93%) means only a small fraction of the drug is "free" and biologically active. This can influence the drug's volume of distribution and clearance rate [1]. Changes in protein levels or drug interactions could theoretically affect its activity, so this is a key parameter for pharmacokinetic modeling.

Q2: Does the protein binding of VX-702 affect its dosing regimen? While the provided sources do not directly link binding to dosing, the **dose-proportional** increase in AUC (area under the curve) and C_{max} (maximum concentration) observed in Phase I trials suggests that its pharmacokinetics are predictable within the studied range, which is helpful for establishing a dosing schedule [1].

Q3: What are the primary safety concerns for VX-702 based on clinical data? Clinical trials indicated that **VX-702** was generally well-tolerated in the short term. The main safety observations were:

- **Common Side Effects:** Mild headache and nausea [1].
- **Liver Function:** Some subjects experienced a transient, mild elevation in alanine aminotransferase (ALT) [1].
- **Infections:** One study in rheumatoid arthritis patients reported a higher rate of serious infections compared to placebo [2]. Researchers should monitor for signs of infection in relevant experimental models.

Example Experimental Protocol Involving VX-702

The search results include a detailed protocol for using **VX-702** in platelet storage studies, which showcases its application in a research setting [3].

- **Objective:** To evaluate the effect of **VX-702** on improving the quality of human platelets during cold storage [3].
- **Key Materials:**
 - **Compound:** **VX-702**, dissolved in DMSO to create a stock solution [3].
 - **Final Concentration:** 10 μM [3].
 - **Cells:** Apheresis-derived human platelets in 100% plasma [3].
- **Procedure:**
 - Aliquot platelets into storage bags.
 - Add **VX-702** to the experimental aliquots to achieve the desired final concentration.
 - Store the platelets under the test conditions (e.g., at 4–6°C without agitation).
 - Sample the platelets on days 1, 7, and 14 for analysis.
- **Assessments:**
 - **In vitro parameters:** Platelet activation markers (CD62P, CD63) via flow cytometry, phosphatidylserine exposure (Annexin V binding), glucose/lactate metabolism, and agonist-induced aggregation [3].
 - **In vivo circulation:** Transfusion into a SCID mouse model and measurement of platelet recovery and survival [3].

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References

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